8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one
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Overview
Description
8-tert-Butyl-4,4,6-trimethylbicyclo[420]octan-2-one is a bicyclic ketone compound with a unique structure characterized by a tert-butyl group and three methyl groups attached to a bicyclo[420]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one typically involves the use of rhodium-catalyzed reactions. One common method is the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of rhodium catalysts and one-pot synthesis procedures suggests that scalable production could be achieved through optimization of these catalytic processes.
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one include other bicyclic ketones and derivatives, such as:
- 8-azabicyclo[3.2.1]octane
- Bicyclo[4.2.0]octa-1,5,7-trienes
Uniqueness
What sets 8-tert-Butyl-4,4,6-trimethylbicyclo[420]octan-2-one apart is its specific substitution pattern with a tert-butyl group and three methyl groups, which confer unique steric and electronic properties
Properties
CAS No. |
64394-26-9 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
8-tert-butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C15H26O/c1-13(2,3)10-7-15(6)9-14(4,5)8-11(16)12(10)15/h10,12H,7-9H2,1-6H3 |
InChI Key |
IXPUYCPHCORWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2C(CC2(C1)C)C(C)(C)C)C |
Origin of Product |
United States |
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